Chlorfenac
Overview
Description
Mechanism of Action
Target of Action
Chlorfenac is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes are responsible for the production of prostaglandins, which contribute to inflammation and pain signaling .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, which are key players in the inflammatory response . The downstream effects of this include a reduction in inflammation and pain.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial in understanding its bioavailability. Generally, NSAIDs like this compound are well absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
At the molecular level, this compound’s action results in the inhibition of prostaglandin synthesis, leading to a decrease in inflammation and pain . At the cellular level, this can lead to a reduction in the inflammatory response of immune cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH can affect the drug’s solubility and therefore its absorption and bioavailability . .
Biochemical Analysis
Cellular Effects
It is hypothesized that Chlorfenac may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Diclofenac is synthesized through a multi-step process starting from 2,6-dichloroaniline. The key steps involve:
Nitration: 2,6-dichloroaniline is nitrated to form 2,6-dichloronitrobenzene.
Reduction: The nitro group is reduced to an amine group, yielding 2,6-dichloroaniline.
Acylation: The amine is then acylated with chloroacetic acid to form diclofenac.
Industrial Production Methods
Industrial production of diclofenac involves similar synthetic routes but is optimized for large-scale production. The process includes:
Catalytic Hydrogenation: Used for the reduction step to ensure high yield and purity.
Continuous Flow Reactors: Employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Diclofenac undergoes several types of chemical reactions, including:
Oxidation: Diclofenac can be oxidized to form various metabolites.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: Halogen atoms in the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products Formed
Oxidation: Produces hydroxylated metabolites.
Reduction: Forms amine derivatives.
Substitution: Results in halogenated diclofenac derivatives.
Scientific Research Applications
Diclofenac has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of NSAID synthesis and degradation.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Extensively studied for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Used in the formulation of various pharmaceutical products .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its longer duration of action compared to diclofenac.
Ketoprofen: Similar in its mechanism of action but differs in its pharmacokinetic profile .
Uniqueness
Diclofenac is unique due to its high potency and relatively short half-life, which allows for rapid onset of action. It is also available in various formulations, making it versatile for different therapeutic needs .
Properties
IUPAC Name |
2-(2,3,6-trichlorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c9-5-1-2-6(10)8(11)4(5)3-7(12)13/h1-2H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXCCPZJCKEPSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CC(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2439-00-1 (hydrochloride salt) | |
Record name | Chlorfenac [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2040284 | |
Record name | Chlorfenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [HSDB] White solid; [MSDSonline] | |
Record name | 2,3,6-Trichlorophenylacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3444 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
SOL IN ACETONE, ALC, ETHER, 200 MG/L WATER @ 28 °C; SOL IN MOST ORGANIC SOLVENTS | |
Record name | 2,3,6-TRICHLOROPHENYLACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3434 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000339 [mmHg], 1.7x10-5 mm Hg at 25 °C | |
Record name | 2,3,6-Trichlorophenylacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3444 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2,3,6-TRICHLOROPHENYLACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3434 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM BENZENE, COLORLESS SOLID | |
CAS No. |
85-34-7 | |
Record name | Chlorfenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Chlorfenac [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorfenac | |
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Record name | Benzeneacetic acid, 2,3,6-trichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chlorfenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorfenac | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.454 | |
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Record name | CHLORFENAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SOV3EP1QG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2,3,6-TRICHLOROPHENYLACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3434 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
161 °C | |
Record name | 2,3,6-TRICHLOROPHENYLACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3434 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2,3,6-Trichlorophenylacetic acid (Fenac) and what is its primary use?
A: 2,3,6-Trichlorophenylacetic acid, commonly known as Fenac, is a synthetic herbicide primarily used for controlling broadleaf weeds and woody plants. [, , , , , , , ]
Q2: What is the chemical structure of Fenac?
A2: Fenac is a chlorinated phenylacetic acid derivative.
Q3: Are there any spectroscopic data available for Fenac?
A: Yes, researchers have characterized Fenac using techniques like Fourier Transform Infrared (FT-IR) spectroscopy. FT-IR spectra reveal specific functional groups present in the molecule, aiding in structural confirmation and formulation development. []
Q4: How stable is Fenac under different environmental conditions?
A: Fenac exhibits persistence in soil, with reported half-lives ranging from several months to over a year, depending on factors like soil type, pH, temperature, and microbial activity. Its persistence in water is relatively lower, with reported durations of several weeks to months. [, , , , ]
Q5: What is the solubility and dissolution behavior of Fenac?
A: Fenac's solubility in water is relatively low, which can impact its bioavailability and efficacy. Researchers have explored different formulation strategies, such as using polyethylene matrices and granular formulations, to control the release of Fenac and enhance its effectiveness. [, , ]
Q6: How is Fenac absorbed and distributed within plants?
A: Studies using radiolabeled Fenac (¹⁴C-Fenac) demonstrate that it is readily absorbed by plant roots and translocated to various tissues, including stems and leaves. The movement of Fenac from leaves to other plant parts appears to be limited. [, , ]
Q7: What is the fate of Fenac in animals?
A: Research on lactating cows administered with Fenac revealed that the herbicide is primarily excreted in urine, with a significant portion present in conjugated form. No detectable residues were found in milk or feces. []
Q8: Are there any known cases of resistance to Fenac in weed populations?
A: While the provided research doesn't explicitly mention Fenac resistance, the development of herbicide resistance is a well-documented phenomenon. Continuous use of any herbicide, including Fenac, can potentially lead to the selection of resistant weed biotypes. Monitoring for resistance development is crucial for sustainable weed management. []
Q9: What are the potential toxicological effects of Fenac?
A: As with any pesticide, understanding the potential toxicological effects of Fenac on non-target organisms, including humans, is crucial. While the provided research focuses on its herbicidal activity and environmental fate, comprehensive toxicological studies are essential for assessing its safety profile. [, ]
Q10: What analytical techniques are used to detect and quantify Fenac?
A: Gas chromatography, often coupled with electron capture detection (GC-ECD), is a sensitive and widely used technique for analyzing Fenac residues in environmental samples, such as water and soil. This method enables the separation and quantification of Fenac even at trace levels. [, ]
Q11: Are there any regulations governing the use of Fenac?
A: Given its potential for environmental persistence and potential toxicological effects, the use of Fenac is regulated in many countries. Specific regulations vary depending on the region and intended use. It's essential to consult and adhere to all applicable local regulations when handling and using this herbicide. [, ]
Q12: Are there any alternatives to Fenac for weed control?
A: Yes, there are several alternative herbicides available for controlling broadleaf weeds and woody plants, each with its mode of action, efficacy, and environmental profile. Some common alternatives include dicamba, picloram, and terbacil. The choice of herbicide depends on factors like the target weed species, crop tolerance, and environmental considerations. [, , ]
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